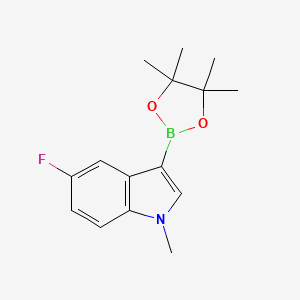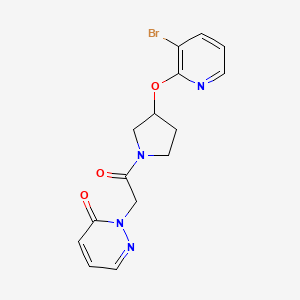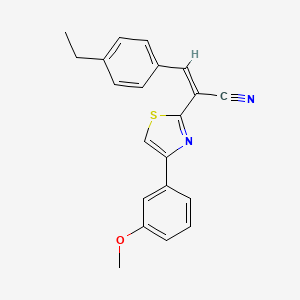
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has gained significant attention in scientific research. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the condensation of 4-ethylbenzaldehyde with 2-amino-3-methoxythiophene to form the corresponding Schiff base, which is then cyclized with Lawesson's reagent to yield the thiazole ring. The resulting thiazole intermediate is then reacted with acrylonitrile in the presence of a base to form the final product.
Starting Materials
4-ethylbenzaldehyde, 2-amino-3-methoxythiophene, Lawesson's reagent, acrylonitrile, base
Reaction
Step 1: Condensation of 4-ethylbenzaldehyde with 2-amino-3-methoxythiophene in ethanol to form the corresponding Schiff base., Step 2: Cyclization of the Schiff base with Lawesson's reagent in toluene to yield the thiazole intermediate., Step 3: Reaction of the thiazole intermediate with acrylonitrile in the presence of a base, such as potassium carbonate, in DMF to form the final product, (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile.
作用機序
The mechanism of action of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the inhibition of various enzymes. It binds to the active site of the enzyme and prevents its activation. This, in turn, leads to the inhibition of downstream signaling pathways, resulting in the suppression of various cellular processes.
生化学的および生理学的効果
The biochemical and physiological effects of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile are varied and depend on the specific enzyme inhibited. Inhibition of EGFR and MAPK has been shown to suppress cell proliferation, induce apoptosis, and reduce tumor growth. Inhibition of PI3K has been shown to reduce inflammation and improve insulin sensitivity.
実験室実験の利点と制限
The advantages of using (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile in lab experiments include its potency and specificity towards various enzymes. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of using this compound is its relatively low yield in the synthesis process.
将来の方向性
For research on (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile include exploring its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Further studies are needed to understand its mechanism of action and identify potential drug targets. Additionally, research on improving the synthesis method and increasing the yield of this compound is also warranted.
Conclusion:
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has shown promising results in scientific research. Its potent inhibition of various enzymes makes it a potential therapeutic agent for various diseases. Further research is needed to explore its full potential and identify new drug targets.
科学的研究の応用
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes, including but not limited to, epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K). These enzymes play a crucial role in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders.
特性
IUPAC Name |
(Z)-3-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-3-15-7-9-16(10-8-15)11-18(13-22)21-23-20(14-25-21)17-5-4-6-19(12-17)24-2/h4-12,14H,3H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZARXQJQWLTRK-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2909849.png)
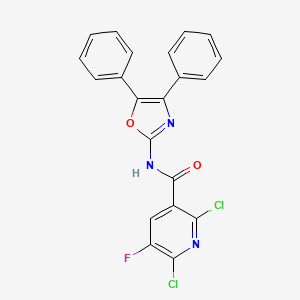
![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909853.png)
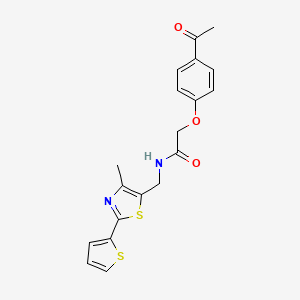
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)
![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)
![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)
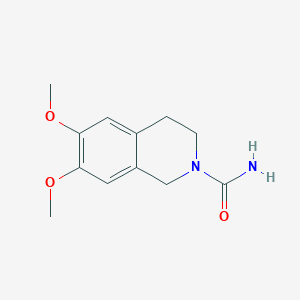

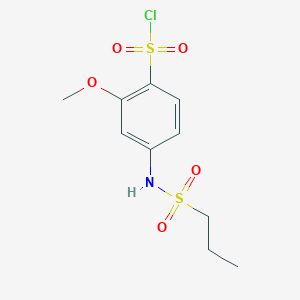
![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2909865.png)
